4'-O-Methylirenolone
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : This compound has been synthesized through various techniques, including a cascade Friedel-Crafts/Michael annulation reaction and Suzuki-Miyaura methodology. These methods have been applied to produce phenylphenalenone compounds, highlighting the versatility of the synthetic approaches (Ospina et al., 2016).
Biosynthesis Pathways : Studies have explored the precursor-product relationships between phenylpropanoids and phenylphenalenones, which include compounds like 2-hydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one. This research provides insight into the biosynthesis pathways in plants like Anigozanthos preissii (Hidalgo et al., 2015).
Biological and Pharmaceutical Research
Antifungal Activity : Certain derivatives of 2-hydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one have been found to display significant activity against Mycosphaerella fijiensis, a fungal pathogen. This suggests potential applications in antifungal treatments (Otálvaro et al., 2007).
Antioxidant Properties : Some phenalenone-type compounds have demonstrated high radical scavenging capacity, indicating potential use as antioxidants in various applications (Duque et al., 2013).
Environmental Applications
- Allelopathy in Water Hyacinth : Research into water hyacinth, an invasive plant species, has identified phenylphenalenone derivatives with potential allelopathic effects. These compounds may influence the interaction of water hyacinth with neighboring plants, providing insights for environmental management (Wang et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c1-23-14-8-5-12(6-9-14)15-10-7-13-3-2-4-16-19(13)17(15)11-18(21)20(16)22/h2-11,21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZKBQMWQRUUFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=C(C(=O)C4=CC=CC(=C43)C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348561 | |
Record name | 1H-phenalen-1-one, 2-hydroxy-4-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041462 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
159853-36-8 | |
Record name | 2-Hydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159853-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-phenalen-1-one, 2-hydroxy-4-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041462 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
222 - 223 °C | |
Record name | 2-Hydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041462 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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